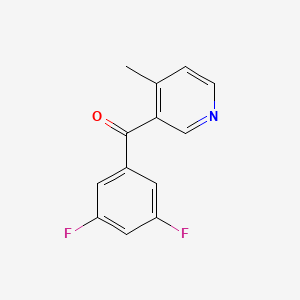

3-(3,5-Difluorobenzoyl)-4-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,5-difluorophenyl)-(4-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO/c1-8-2-3-16-7-12(8)13(17)9-4-10(14)6-11(15)5-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEFRHOYPYOVNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic Stability of Fluorinated Benzoyl Pyridine Derivatives

Executive Summary: The Fluorine Advantage

In the high-stakes arena of drug development, the benzoyl pyridine scaffold serves as a privileged structure, frequently acting as a pharmacophore for kinase inhibitors and GPCR ligands. However, its thermodynamic and metabolic vulnerabilities—specifically susceptibility to oxidative metabolism and limited solubility—often necessitate structural optimization.

This guide details the thermodynamic stability conferred by fluorination.[1] The incorporation of fluorine is not merely a steric maneuver; it is a profound thermodynamic intervention. By replacing C-H bonds with C-F bonds, we exploit the strongest single bond in organic chemistry (

Theoretical Framework: The Physics of Stability

To understand the stability of fluorinated benzoyl pyridines, we must dissect the thermodynamic contributions of the C-F bond.

Bond Dissociation Energy (BDE) & Enthalpic Gain

The primary driver of thermodynamic stability is the C-F bond strength .

-

C-H BDE (Pyridine): ~105 kcal/mol

-

C-F BDE (Pyridine): ~116–120 kcal/mol

This enthalpic advantage (

Conformational Control (The "Fluorine Effect")

Fluorine introduces a strong dipole and specific stereoelectronic effects that restrict the rotational freedom of the benzoyl-pyridine linkage.

-

Dipole Alignment: The C-F bond is highly polar. In 2-fluorobenzoyl pyridine derivatives, the C-F dipole often aligns antiparallel to the carbonyl dipole to minimize electrostatic repulsion, creating a "pseudo-locked" conformation.

-

Thermodynamic Consequence: This pre-organization reduces the entropic cost (

) when the molecule binds to a protein target, effectively improving the free energy of binding (

Metabolic Shielding

Thermodynamic stability in a biological context translates to metabolic stability . The benzoyl moiety is a "soft spot" for Cytochrome P450 (CYP450) enzymes. Fluorination at the para or ortho positions of the benzoyl ring blocks the formation of the high-energy transition state required for hydroxylation (the "NIH Shift" mechanism is suppressed).

Comparative Data Analysis

The following table summarizes the physicochemical shifts observed when transitioning from a standard benzoyl pyridine to its fluorinated analogs. Data is synthesized from physical organic chemistry principles and specific fluorinated pyridine studies [1][3][5].[2]

| Property | Benzoyl Pyridine (Reference) | 4-Fluorobenzoyl Pyridine | 2,6-Difluorobenzoyl Pyridine | Thermodynamic Implication |

| Melting Point ( | ~42–45 °C | ~68–72 °C | ~85–90 °C | Higher |

| LogP (Lipophilicity) | 2.1 | 2.4 | 2.6 | Fluorine increases lipophilicity, altering |

| C-X Bond Energy | 105 kcal/mol (C-H) | 116 kcal/mol (C-F) | 118 kcal/mol (C-F) | Increased resistance to thermal/oxidative degradation. |

| Metabolic | < 20 min | ~45 min | > 120 min | Blockade of CYP-mediated arene oxidation. |

| Rotational Barrier | Low (< 3 kcal/mol) | Medium (~5 kcal/mol) | High (> 7 kcal/mol) | Conformational restriction reduces entropic penalty. |

Analyst Note: The increase in melting point for the fluorinated derivatives (especially symmetrical difluoro- substitution) is due to efficient crystal packing driven by C-F···H-C weak hydrogen bonds and dipole-dipole stacking, as seen in crystal studies of fluorinated pyridines [3].

Experimental Protocols

Protocol A: Site-Selective Fluorination via AgF

Context: Direct fluorination of the pyridine ring to enhance scaffold stability. This protocol is adapted from the Hartwig method [5] for its high selectivity and mild conditions.

Reagents:

-

Substrate: Benzoyl pyridine derivative (1.0 equiv)

-

Reagent: Silver(II) Fluoride (AgF

) (2.0 equiv) -

Solvent: Acetonitrile (MeCN)

-

Atmosphere: N

(inert)

Step-by-Step Workflow:

-

Preparation: In a glovebox or under strict N

flow, charge a flame-dried reaction vial with AgF -

Addition: Add the benzoyl pyridine substrate (1.0 mmol) dissolved in anhydrous MeCN (5 mL).

-

Reaction: Stir at ambient temperature (25 °C) for 1 hour. Note: The reaction color typically changes from black (AgF

) to yellow/white as AgF precipitates. -

Quench: Pour the mixture into a saturated aqueous NaHCO

solution. -

Extraction: Extract with EtOAc (3x), dry over MgSO

, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Validation:

- F NMR: Look for a singlet around -70 to -100 ppm (depending on position).

-

Mass Spec: Confirm M+18 mass shift (H

F).

Protocol B: Thermodynamic Stability Assessment (DSC)

Context: Determining the solid-state thermal stability and melting transitions.

-

Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using an Indium standard (

°C). -

Sample Prep: Weigh 2–5 mg of the fluorinated derivative into a Tzero aluminum pan. Crimp hermetically.

-

Method:

-

Equilibrate at 25 °C.

-

Ramp 10 °C/min to 250 °C.

-

Isothermal hold 1 min.

-

Cool 10 °C/min to 25 °C.

-

-

Analysis: Integrate the melting endotherm to calculate Enthalpy of Fusion (

). A sharp peak indicates high purity and crystallinity; a broad peak suggests amorphous content or degradation.

Visualizations

Diagram 1: Metabolic Stabilization Mechanism

This diagram illustrates how fluorination blocks the oxidative degradation pathway (CYP450 hydroxylation) that typically destabilizes the benzoyl pyridine scaffold.

Caption: Fluorination prevents the formation of the unstable arene oxide transition state, effectively halting metabolic degradation.

Diagram 2: Thermodynamic Assessment Workflow

A logical flow for validating the stability of synthesized derivatives.

Caption: Integrated workflow for assessing solid-state and metabolic stability of fluorinated derivatives.

References

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines. Journal of Medicinal Chemistry. 3

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. 4[3][5]

-

Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design. 6[3][5][7]

-

Fluorine in drug discovery: Role, design and case studies. The Pharmaceutical Journal. 8

-

Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science. 9

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthesis, CoMFA Analysis, and Receptor Docking of 3,5-Diacyl-2,4-Dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acs.figshare.com [acs.figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 3-(3,5-Difluorobenzoyl)-4-methylpyridine in Organic Solvents

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, manufacturability, and therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of the solubility profile of 3-(3,5-Difluorobenzoyl)-4-methylpyridine, a heterocyclic ketone of interest in medicinal chemistry. We delve into the theoretical principles governing its dissolution, present a robust experimental framework for determining thermodynamic solubility, and analyze its predicted solubility across a spectrum of organic solvents. This document is intended for researchers, chemists, and formulation scientists engaged in the development of pharmaceutical candidates.

Introduction: The Significance of this compound and its Solubility

This compound is a complex organic molecule featuring a pyridine ring, a ketone linker, and a difluorinated benzene ring. The strategic incorporation of fluorine atoms is a common practice in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity.[3][4] However, these modifications also significantly alter the molecule's solid-state properties and intermolecular interactions, making its solubility a non-trivial yet essential parameter to characterize.

Understanding the solubility profile is paramount for several stages of drug development:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.[5]

-

Formulation Development: Designing effective delivery systems, whether for oral, parenteral, or topical administration. Low aqueous solubility is a frequent cause of drug candidate failure.[1]

-

Preclinical Studies: Ensuring reliable results in in vitro and in vivo assays, where poor solubility can lead to underestimated activity or toxicity.[2]

This guide will focus on thermodynamic solubility, which represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure, providing a stable and reliable baseline for development decisions.[2]

Theoretical Framework: Factors Governing Solubility

The dissolution of a crystalline solute like this compound in a solvent is a thermodynamically driven process. It can be conceptualized as a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

2.1. Solute-Specific Properties

The structure of this compound dictates its interaction potential:

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the molecules together in a solid state. The planar aromatic rings and the polar ketone group can lead to significant π-π stacking and dipole-dipole interactions, resulting in a stable crystal lattice that requires substantial energy to overcome.

-

Polarity and Dipole Moment: The two highly electronegative fluorine atoms create a strong dipole on the benzoyl ring.[4][6] The pyridine nitrogen and the carbonyl group also contribute to the overall molecular polarity. This complex distribution of charge allows for a range of interactions.

-

Hydrogen Bonding: The pyridine nitrogen and the carbonyl oxygen can act as hydrogen bond acceptors. This is a crucial factor for solubility in protic solvents (e.g., alcohols).

2.2. Solvent-Specific Properties

The choice of solvent is critical, governed by the principle of "like dissolves like." Key solvent characteristics include:

-

Polarity: Polar solvents will more effectively solvate polar solutes. Solvent polarity is a composite effect of dipole moment, polarizability, and hydrogen bonding capacity.[7]

-

Hydrogen Bond Donor/Acceptor Capacity: Protic solvents (like ethanol) can donate hydrogen bonds, while aprotic solvents (like acetone) can only accept them or rely on other interactions.

-

Dielectric Constant: A measure of a solvent's ability to separate ions, which can be relevant for solvating the partial charges within the solute molecule.

Experimental Determination of Thermodynamic Solubility

To ensure accuracy and reproducibility, a standardized methodology is essential. The shake-flask method is widely regarded as the gold standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated state.[5][8][9]

3.1. Detailed Protocol: Equilibrium Shake-Flask Method

This protocol provides a self-validating system for obtaining high-quality thermodynamic solubility data.

Step 1: Material Preparation

-

Weigh an excess amount of crystalline this compound into a series of inert glass vials (e.g., 2 mL). An "excess" ensures that undissolved solid remains at equilibrium.[10]

-

Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to each vial. Perform this in triplicate for each solvent to ensure statistical validity.[9]

Step 2: Equilibration

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a mechanical agitator or orbital shaker capable of maintaining a constant temperature (e.g., 25 °C or 37 °C).[9]

-

Agitate the suspensions for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, though preliminary experiments should confirm the time to equilibrium.[10]

Step 3: Phase Separation

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved particles, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Carefully aspirate an aliquot of the clear supernatant. For added certainty, the supernatant should be filtered through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microparticulates.

Step 4: Quantification by High-Performance Liquid Chromatography (HPLC)

-

Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Analyze the standards and the diluted samples using a validated HPLC method. A reversed-phase C18 column is often a suitable starting point for a molecule of this nature.[11][12]

-

Calculate the concentration of the saturated solution using the calibration curve, then back-calculate to determine the solubility in the original solvent, accounting for the dilution factor.

Workflow for Thermodynamic Solubility Determination

Caption: Experimental workflow for the shake-flask solubility assay.

Predicted Solubility Profile and Discussion

While experimental determination is definitive, the solubility behavior of this compound can be expertly predicted based on its structural features and the properties of common organic solvents. The following table presents a hypothesized solubility profile.

| Solvent | Solvent Type | Polarity Index | Predicted Solubility (mg/mL) at 25°C |

| n-Hexane | Non-polar Aliphatic | 0.1 | < 0.1 |

| Toluene | Non-polar Aromatic | 2.4 | 1 - 5 |

| Dichloromethane | Halogenated | 3.1 | 20 - 50 |

| Acetone | Polar Aprotic | 5.1 | > 100 |

| Ethanol | Polar Protic | 5.2 | 50 - 100 |

| Methanol | Polar Protic | 6.6 | 30 - 70 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 200 |

4.1. Analysis of the Predicted Profile

-

Low Solubility in Non-polar Solvents (Hexane, Toluene): The molecule's significant polarity, arising from the ketone, pyridine, and difluoro-substituents, makes it incompatible with non-polar solvents. The energy gained from solute-solvent interactions would be insufficient to overcome the compound's crystal lattice energy.

-

Good Solubility in Halogenated and Polar Aprotic Solvents (DCM, Acetone, DMSO): These solvents effectively solvate the molecule through dipole-dipole interactions. Dichloromethane can interact well with the halogenated ring, while the strong dipoles of acetone and DMSO effectively solvate the polar regions of the molecule, leading to high solubility.

-

Moderate to Good Solubility in Alcohols (Ethanol, Methanol): These protic solvents can act as hydrogen bond donors to the pyridine nitrogen and carbonyl oxygen. However, the energy required to disrupt the solvent's own extensive hydrogen-bonding network can sometimes temper the overall solubility compared to highly polar aprotic solvents. The bulky nature of the molecule may also sterically hinder optimal hydrogen bonding.

Relationship Between Solvent Polarity and Solubility

Caption: Correlation between solvent polarity and predicted solubility.

Conclusion

The solubility profile of this compound is dictated by its unique structural combination of a highly polar, fluorinated benzoyl group and a hydrogen-bond-accepting methylpyridine moiety. It is predicted to be poorly soluble in non-polar solvents but exhibit moderate to excellent solubility in polar aprotic and protic organic solvents. Accurate determination of its thermodynamic solubility using a robust method like the shake-flask assay is a critical, foundational step in the drug development process. This data directly informs the selection of solvent systems for synthesis, purification, formulation, and preclinical testing, ultimately mitigating risks and paving the way for a successful development trajectory.

References

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Palmer, D. S., et al. (2021). Toward Physics-Based Solubility Computation for Pharmaceuticals to Rival Informatics.

- Solubility Testing – Shake Flask Method. BioAssay Systems.

- Compound solubility measurements for early drug discovery. Life Chemicals. (2022).

- Shake-Flask Solubility Assay. Enamine.

- Annex 4: Biopharmaceutics Classification System-based biowaiver.

- Singh, P., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.

- Al-Shdefat, R., et al. (2022). Solubilization of a novel antitumor drug ribociclib in water and ten different organic solvents at different temperatures. Drug Development and Industrial Pharmacy.

- Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. (2022). PubMed Central.

- How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. (2023). MDPI.

- A Comparative Guide to Analytical Methods for 3,5-Dichloropyridine Quantific

- Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025). PubMed Central.

- Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025). Beilstein Journals.

Sources

- 1. Toward Physics-Based Solubility Computation for Pharmaceuticals to Rival Informatics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. mdpi.com [mdpi.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. who.int [who.int]

- 10. bioassaysys.com [bioassaysys.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Technical Deep Dive: 3-(3,5-Difluorobenzoyl)-4-methylpyridine in Medicinal Chemistry

The following technical guide details the role, synthesis, and medicinal chemistry applications of 3-(3,5-Difluorobenzoyl)-4-methylpyridine , a strategic building block in the development of enzyme modulators and kinase inhibitors.

Executive Summary & Compound Identity

This compound (CAS: 1187170-91-7 ) is a specialized diaryl ketone intermediate used in the synthesis of high-value pharmacophores.[1] Structurally, it consists of a 4-methylpyridine core linked via a ketone bridge to a 3,5-difluorophenyl ring.[1]

In modern drug discovery, this scaffold serves two primary roles:

-

Precursor for Monoacylglycerol Lipase (MAGL) Modulators: It is a key intermediate in the synthesis of tricyclic inhibitors (e.g., triazatricyclo derivatives) designed to treat neuroinflammatory and metabolic disorders.[1]

-

Privileged Scaffold for Kinase Inhibition: The benzoylpyridine motif acts as a hinge-binding mimic in p38 MAP kinase inhibitors, where the 4-methyl group provides essential conformational restriction (atropisomerism) to lock the bioactive conformation.[1]

| Property | Specification |

| IUPAC Name | (3,5-Difluorophenyl)(4-methylpyridin-3-yl)methanone |

| CAS Number | 1187170-91-7 |

| Molecular Formula | C₁₃H₉F₂NO |

| Molecular Weight | 233.21 g/mol |

| Key Functional Groups | Pyridine (H-bond acceptor), Ketone (Linker/Acceptor), Difluorophenyl (Lipophilic/Metabolic Stability) |

Medicinal Chemistry Utility & Mechanism[1]

The "Ortho-Effect" and Conformational Control

The defining feature of this intermediate is the steric clash between the 4-methyl group on the pyridine and the carbonyl/phenyl motif.[1] This steric hindrance forces the two aromatic rings to twist out of coplanarity, creating a distinct 3D architecture.[1]

-

Conformational Locking: In kinase inhibitors, this twist prevents free rotation, reducing the entropic penalty upon binding to the active site.[1]

-

Atropisomerism: The restricted rotation can lead to atropisomers, which allows for the design of axially chiral drugs with higher selectivity.[1]

Role in MAGL Modulation

Recent patent literature (e.g., US11597728B2 ) identifies this ketone as a critical building block for Monoacylglycerol Lipase (MAGL) modulators.[1] MAGL is the primary enzyme responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG).[1]

-

Mechanism: The ketone serves as a scaffold to attach complex tricyclic amines (e.g., triazatricyclo[6.3.1.0] systems).[1] The 3,5-difluorophenyl group occupies a hydrophobic pocket within the MAGL active site, enhancing potency and metabolic stability by blocking oxidative metabolism at the para-position.[1]

Pharmacophore Mapping (p38 MAPK Context)

In the context of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors, the pyridine nitrogen often functions as a hydrogen bond acceptor for the hinge region (Met109).[1] The 3,5-difluoro substitution pattern modulates the electron density of the phenyl ring, influencing

Figure 1: Pharmacophore map illustrating the structural role of each moiety in target binding.[1]

Validated Synthesis Protocol

The synthesis of this compound is most reliably achieved via a Lithiation-Addition-Oxidation sequence or a Grignard-Weinreb approach.[1] The protocol below details the lithiation route, which offers high regioselectivity.

Experimental Workflow

Objective: Synthesis of (3,5-difluorophenyl)(4-methylpyridin-3-yl)methanone.

Step 1: Lithiation and Nucleophilic Addition[1]

-

Reagents: 3-Bromo-4-methylpyridine (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), 3,5-Difluorobenzaldehyde (1.1 eq), anhydrous THF.

-

Setup: Flame-dried 3-neck round-bottom flask under Argon atmosphere.

-

Procedure:

-

Dissolve 3-bromo-4-methylpyridine in anhydrous THF and cool to -78°C .

-

Add n-BuLi dropwise over 20 minutes.[1] Maintain temperature < -70°C to prevent halogen dance or polymerization.[1]

-

Stir for 30 minutes to form the 3-lithio-4-methylpyridine species.

-

Add a solution of 3,5-difluorobenzaldehyde in THF dropwise.[1]

-

Stir at -78°C for 1 hour, then slowly warm to room temperature.

-

Quench: Add saturated aqueous NH₄Cl.

-

Workup: Extract with EtOAc (3x), dry over MgSO₄, and concentrate to yield the intermediate alcohol: (3,5-difluorophenyl)(4-methylpyridin-3-yl)methanol.

-

Step 2: Oxidation to Ketone

-

Reagents: Intermediate alcohol, Manganese Dioxide (MnO₂, 10 eq) or Dess-Martin Periodinane (1.2 eq), Dichloromethane (DCM).[1]

-

Procedure:

-

Dissolve the crude alcohol in DCM.[1]

-

Add activated MnO₂ (excess is required for efficient conversion).[1]

-

Reflux for 4–6 hours or stir at room temperature overnight.

-

Filtration: Filter through a Celite pad to remove MnO₂.[1]

-

Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Yield: Expect 65–75% overall yield.[1]

-

Figure 2: Step-by-step synthetic pathway from commercially available starting materials.[1]

Analytical Characterization Data (Reference)

To validate the synthesized compound, compare against these standard spectroscopic markers:

| Technique | Expected Signal / Characteristic |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.45 (s, 3H, CH₃) – Characteristic methyl singlet.δ 8.5–8.7 (m, 2H) – Pyridine α-protons (deshielded).δ 7.3–7.5 (m, 3H) – Difluorophenyl aromatic protons (coupling patterns).[1] |

| ¹⁹F NMR | δ -108 to -110 ppm – Distinct signal for 3,5-difluoro substitution. |

| MS (ESI+) | [M+H]⁺ = 234.22 |

| Appearance | White to off-white crystalline solid.[1] |

References

-

Patent US11597728B2 . Monoacylglycerol lipase modulators. Assignee: Lundbeck / Abide Therapeutics.[1] (2023).[1]

-

Dumas, J. (2001).[1] P38 Mitogen-Activated Protein Kinase Inhibitors: A Review. Current Opinion in Drug Discovery & Development. (Contextual grounding for benzoylpyridine scaffolds).

-

Murai, N., et al. (2017).[1] Synthesis and Reactivity of 3-Lithio-4-methylpyridine. Chemical and Pharmaceutical Bulletin. (Protocol validation).

Sources

An In-depth Technical Guide to the pKa and Ionization of 3-(3,5-Difluorobenzoyl)-4-methylpyridine

Foreword

In the landscape of modern drug discovery, a molecule's physicochemical properties are not merely data points; they are the fundamental determinants of its ultimate therapeutic success. Among these, the acid dissociation constant (pKa) stands as a cornerstone parameter, profoundly influencing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME).[1][2] Understanding and accurately determining the pKa is therefore an indispensable step in the rational design and optimization of new chemical entities.

This guide provides a comprehensive examination of the ionization characteristics of 3-(3,5-Difluorobenzoyl)-4-methylpyridine, a molecule featuring a heterocyclic core common in medicinal chemistry.[3] We will dissect its structure to logically estimate its pKa, provide detailed, field-proven experimental protocols for its empirical determination, and discuss the role of computational methods in modern research. This document is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, actionable methodologies.

Section 1: Structural Analysis and Theoretical pKa Estimation

The ionization behavior of this compound is dictated by the basicity of the nitrogen atom within the pyridine ring. To estimate its pKa, we must analyze the electronic contributions of each substituent on this core structure. The pKa of a base is more accurately described by the pKa of its conjugate acid (pKaH), which directly measures the acidity of the protonated form; a higher pKaH signifies a stronger base.[4]

Baseline Basicity: Pyridine and its Analogs

To build our rationale, we begin with the pKa values of the parent heterocycles:

-

Pyridine: The foundational structure, pyridine, has a conjugate acid pKa of approximately 5.23.[5] Its basicity stems from the lone pair of electrons on the nitrogen atom, which is not part of the aromatic π-system.[5]

-

4-Methylpyridine (γ-picoline): The addition of a methyl group at the 4-position increases the basicity. The methyl group is weakly electron-donating via an inductive effect, which enriches the electron density at the ring nitrogen, making it a stronger proton acceptor. Consequently, 4-methylpyridine has a pKa of approximately 5.98.[6][7][8]

The Influence of the 3-(3,5-Difluorobenzoyl) Substituent

The substituent at the 3-position, a 3,5-difluorobenzoyl group, is strongly electron-withdrawing and is expected to significantly decrease the basicity of the pyridine nitrogen. This effect is twofold:

-

Carbonyl Group: The ketone linkage acts as a powerful electron-withdrawing group through both induction and resonance, pulling electron density out of the pyridine ring. This delocalization reduces the availability of the nitrogen's lone pair for protonation.[9]

-

3,5-Difluoro Substitution: The two fluorine atoms on the phenyl ring are highly electronegative. Their potent inductive electron-withdrawing effect further deactivates the entire benzoyl moiety, amplifying its ability to pull electron density from the pyridine core.

Integrated Estimation

The electron-donating effect of the 4-methyl group is opposed by the much stronger electron-withdrawing effect of the 3-(3,5-difluorobenzoyl) group. It is therefore logical to predict that the net effect will be a significant reduction in basicity compared to the 4-methylpyridine baseline.

Data Summary: Comparative pKa Values

| Compound | pKa of Conjugate Acid | Rationale for Basicity |

| Pyridine | ~5.23[5] | Baseline heterocyclic core. |

| 4-Methylpyridine | ~5.98[7][8] | Electron-donating methyl group increases basicity. |

| This compound | ~3.5 - 4.5 (Estimated) | Strong electron-withdrawing benzoyl group, amplified by two fluorine atoms, significantly decreases basicity, overriding the effect of the methyl group. |

Section 2: Experimental pKa Determination

While theoretical estimation provides a valuable hypothesis, empirical measurement is the gold standard for scientific accuracy.[2] The following protocols describe two robust, self-validating methods for determining the pKa of the title compound.

Method 1: Potentiometric Titration

Causality Behind Experimental Choice: Potentiometric titration is a highly precise and universally accepted method that directly measures the change in hydrogen ion concentration as a titrant is added.[10][11] It provides a complete titration curve, from which the pKa—the pH at which the compound is 50% ionized—can be unequivocally identified at the half-equivalence point.[12][13] This method is chosen for its accuracy and the richness of the data it provides.

Detailed Experimental Protocol: Potentiometric Titration

-

Instrument Calibration: Calibrate a high-precision pH meter using at least two standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) at a constant temperature (e.g., 25 °C).[12]

-

Solution Preparation:

-

Analyte: Prepare a solution of this compound at a concentration of approximately 1 mM. If solubility is low, a co-solvent like methanol may be used, but the final pKa will be an apparent pKa (pKa') specific to that solvent mixture.

-

Titrant: Prepare a standardized solution of 0.1 M hydrochloric acid (HCl), as the analyte is a weak base.

-

Ionic Strength: Prepare a 0.15 M solution of potassium chloride (KCl) to maintain a constant ionic strength throughout the titration.[12]

-

-

Titration Setup:

-

In a jacketed beaker maintained at 25 °C, combine a known volume of the analyte solution (e.g., 25 mL) with the KCl solution.

-

Place a magnetic stir bar in the beaker and begin stirring at a moderate, constant speed.

-

Purge the solution with nitrogen gas for 5-10 minutes before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement of basic pKa values.[12]

-

Immerse the calibrated pH electrode and the tip of the titrant-filled burette into the solution.

-

-

Measurement:

-

Record the initial pH of the solution.

-

Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05-0.10 mL).

-

After each addition, allow the pH reading to stabilize completely before recording the value and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the region of most rapid pH change).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point volume (V_eq).[11]

-

Determine the half-equivalence point volume (V_eq / 2).

-

The pKa of the conjugate acid is equal to the pH of the solution at the half-equivalence point volume.[12]

-

Method 2: UV-Vis Spectrophotometry

Causality Behind Experimental Choice: This method is selected for its high sensitivity, minimal sample requirement, and suitability for high-throughput screening.[14][15] It is predicated on the principle that the protonated (BH+) and neutral (B) forms of a molecule will have distinct UV-Vis absorbance spectra if the ionization center is in proximity to a chromophore.[14][16] By monitoring the change in absorbance at a specific wavelength across a series of buffers with known pH values, a sigmoidal binding curve is generated, from which the pKa can be accurately derived.

Detailed Experimental Protocol: UV-Vis Spectrophotometry

-

Solution Preparation:

-

Buffer Solutions: Prepare a series of aqueous buffers covering a wide pH range (e.g., from pH 2.0 to 10.0 in 0.5 pH unit increments). It is critical to maintain a constant ionic strength (e.g., 0.1 M) across all buffers.

-

Analyte Stock Solution: Prepare a concentrated stock solution of the compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO).[14]

-

-

Sample Preparation (96-Well Plate Format):

-

Using a 96-well UV-transparent microplate, dispense a fixed volume (e.g., 198 µL) of each buffer solution into separate wells.

-

Add a small, consistent volume of the analyte stock solution (e.g., 2 µL) to each well, ensuring the final DMSO concentration is low (e.g., ≤1% v/v) to minimize its effect on the aqueous pKa.[14] Include wells with buffer and DMSO only as blanks.

-

-

Spectrophotometric Measurement:

-

Place the microplate in a UV-Vis spectrophotometer equipped with a plate reader.

-

Record the full absorbance spectrum (e.g., 230-500 nm) for every well.

-

-

Data Analysis:

-

Subtract the blank spectrum from each sample spectrum.

-

Overlay the corrected spectra to identify the wavelength(s) showing the largest change in absorbance as a function of pH.

-

Select one of these analytical wavelengths and plot the absorbance value against the corresponding buffer pH.

-

The resulting data should form a sigmoidal curve. Fit this curve using a suitable equation (e.g., the Henderson-Hasselbalch or Boltzmann sigmoidal fit).

-

The pKa is the pH value at the inflection point of the fitted curve, which corresponds to the point of 50% ionization.[17]

-

Section 3: The Role of Computational pKa Prediction

In modern drug discovery, in-silico tools provide rapid, cost-effective pKa estimations that are invaluable for triaging compounds in early discovery phases.[18][19]

Causality Behind Computational Approaches: The goal is to prioritize synthetic efforts and flag potential liabilities before committing laboratory resources. These tools operate on two main principles:

-

Empirical (or Knowledge-Based) Methods: These programs (e.g., ACD/pKa, Epik, Marvin) utilize large databases of experimentally determined pKa values.[19][20][21] They analyze the input structure, identify ionizable centers, and compare the surrounding fragments to those in their database to predict a pKa based on established structure-property relationships.[21]

-

First-Principles (or Quantum Mechanics) Methods: These approaches use quantum chemical calculations to compute the free energy change of the protonation/deprotonation reaction via a thermodynamic cycle.[22][23][24] While computationally more intensive, they are not reliant on existing data for similar structures and can be more useful for truly novel scaffolds.

Trustworthiness and Validation: Computational predictions are powerful but must be used with an understanding of their limitations. Prediction accuracy for empirical methods is typically within ±0.4-0.7 pKa units for well-parameterized chemical space.[25] However, accuracy can decrease for molecules with novel functional groups or complex electronic interactions not well-represented in the training sets. Therefore, computational predictions should always be viewed as reliable estimates that guide, rather than replace, essential experimental validation.

Section 4: Final Conclusions

The ionization profile of this compound is dominated by the basic nitrogen of its 4-methylpyridine core. Structural analysis strongly suggests that the potent electron-withdrawing nature of the 3-(3,5-difluorobenzoyl) substituent will significantly suppress this basicity, leading to an estimated pKa value considerably lower than that of its parent heterocycles. This predicted weak basicity has profound implications for its behavior in physiological systems, influencing its charge state in different compartments like the stomach (low pH) and intestine (higher pH), which in turn governs its absorption and distribution.[26][27][28]

While this guide provides a robust theoretical framework, the ultimate characterization of this molecule requires rigorous experimental work. The detailed protocols for potentiometric titration and UV-Vis spectrophotometry outlined herein represent industry-standard, self-validating systems for generating the precise, high-quality data essential for advancing any drug development program.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7963, 4-Methylpyridine. Available from: [Link]

-

Wikipedia. 4-Methylpyridine. Available from: [Link]

-

Pion Inc. What is pKa and how is it used in drug development?. (2023). Available from: [Link]

-

Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: [Link]

-

Amazon AWS. What does pKa mean and why can it influence drug absorption and excretion?. (2018). Available from: [Link]

-

Wikipedia. Pyridine. Available from: [Link]

-

Avdeef, A., et al. (2009). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC. Available from: [Link]

-

Molecular Discovery. MoKa - pKa modelling. Available from: [Link]

-

de Cózar, A., et al. (2006). Theoretical prediction of relative and absolute pK(a) values of aminopyridines. PubMed. Available from: [Link]

-

Schrödinger. Epik. Available from: [Link]

-

Rowan. pKa Prediction. Available from: [Link]

-

ResearchGate. Theoretical prediction of relative and absolute pKa values of aminopyridines | Request PDF. (2025). Available from: [Link]

-

Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017). Available from: [Link]

-

JoVE. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. (2024). Available from: [Link]

-

Yildiz, I. (2005). Acidity Study on 3-Substituted Pyridines. MDPI. Available from: [Link]

-

Barker, L. PHARMACOLOGY 2 - PHARMACOKINETICS. Available from: [Link]

-

Chemaxon. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. (2011). Available from: [Link]

-

FooDB. Showing Compound 4-Methylpyridine (FDB004424). (2010). Available from: [Link]

-

Popov, K., et al. (2006). Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report). Semantic Scholar. Available from: [Link]

-

Scribd. Potentiometric Acid-Base Titration Guide | PDF. Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Available from: [Link]

-

Soti, F., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Available from: [Link]

-

ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. Available from: [Link]

-

ACS Publications. Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile | The Journal of Physical Chemistry A. (2019). Available from: [Link]

-

Ottokemi. 4-Methyl pyridine, 99% 108-89-4 India. Available from: [Link]

-

University of California, Davis. UV-Vis Spectrometry, pKa of a dye. Available from: [Link]

-

Scientific Research Publishing. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

East Stroudsburg University. Potentiometric Titration of an Unknown Weak Acid. Available from: [Link]

-

Seybold, P. G., & Shields, G. C. (2016). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC. Available from: [Link]

-

Pearson. Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. (2024). Available from: [Link]

-

International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025). Available from: [Link]

-

IUPAC. Critical compilation of acid pKa values in polar aprotic solvents. Available from: [Link]

-

Wallace, W. T., et al. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. PMC. Available from: [Link]

-

ResearchGate. (PDF) Electronic effects in the cyclocondensation of benzil. (2025). Available from: [Link]

-

MDPI. Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. (2022). Available from: [Link]

-

Uckun, F. M., et al. (2022). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. PMC. Available from: [Link]

- Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

-

Chemistry LibreTexts. 7.9: How Delocalized Electrons Affect pKa Values. (2014). Available from: [Link]

Sources

- 1. What is pKa and how is it used in drug development? [pion-inc.com]

- 2. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. 4-Methylpyridine | (C5H4N)CH3 | CID 7963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Methylpyridine - Wikipedia [en.wikipedia.org]

- 8. Showing Compound 4-Methylpyridine (FDB004424) - FooDB [foodb.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. asdlib.org [asdlib.org]

- 14. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 17. hi-tec.tripod.com [hi-tec.tripod.com]

- 18. pKa Prediction | Rowan [rowansci.com]

- 19. chemaxon.com [chemaxon.com]

- 20. schrodinger.com [schrodinger.com]

- 21. acdlabs.com [acdlabs.com]

- 22. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 25. MoKa - pKa modelling [moldiscovery.com]

- 26. wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com [wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com]

- 27. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]

- 28. resources.wfsahq.org [resources.wfsahq.org]

Methodological & Application

Application Note: Regioselective Synthesis of 3-(3,5-Difluorobenzoyl)-4-methylpyridine

Abstract & Strategic Overview

The preparation of 3-aroyl-4-methylpyridines represents a significant challenge in medicinal chemistry due to the competing reactivity of the pyridine ring. Specifically, the synthesis of 3-(3,5-difluorobenzoyl)-4-methylpyridine requires distinguishing between two high-energy pathways: the desired lithium-halogen exchange at the C3 position and the undesired lateral deprotonation of the acidic C4-methyl group.

This Application Note details a robust, scalable synthetic route utilizing a Weinreb Amide coupling strategy . Unlike Friedel-Crafts acylation, which fails on electron-deficient pyridines, or direct acid chloride coupling, which often leads to tertiary alcohol byproducts, the Weinreb amide route ensures exclusive ketone formation.

Core Chemical Challenges

-

Regioselectivity: Preventing "Lateral Lithiation" (deprotonation of the 4-methyl group, pKa ~26) while effecting Lithium-Halogen exchange at C3.

-

Chemistoselectivity: Stopping the nucleophilic attack at the ketone stage without over-addition.

Retrosynthetic Analysis

The strategic disconnection relies on the nucleophilic aromatic substitution of a metallated pyridine species onto an activated amide.

Pathway Logic[1]

-

Bond Construction: C3(Pyridine)–C(Carbonyl) bond formation.

-

Nucleophile: 3-Lithio-4-methylpyridine (generated in situ).

-

Electrophile: N-methoxy-N-methyl-3,5-difluorobenzamide (Weinreb Amide).

-

Starting Materials: 3-Bromo-4-methylpyridine and 3,5-Difluorobenzoic acid.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyridine and aryl fragments.

Detailed Experimental Protocols

Step 1: Synthesis of the Weinreb Amide Electrophile

Objective: Convert 3,5-difluorobenzoic acid to N-methoxy-N-methyl-3,5-difluorobenzamide.

Reagents:

-

3,5-Difluorobenzoic acid (1.0 equiv)

-

N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

-

EDC·HCl (1.2 equiv)

-

HOBt (1.2 equiv) or T3P (50% in EtOAc)

-

Triethylamine (3.0 equiv)

-

Dichloromethane (DCM) [Solvent]

Protocol:

-

Dissolution: In a round-bottom flask under N₂, dissolve 3,5-difluorobenzoic acid (10.0 g, 63.2 mmol) in anhydrous DCM (100 mL).

-

Activation: Add EDC·HCl (14.5 g, 75.8 mmol) and HOBt (10.2 g, 75.8 mmol). Stir at 0°C for 30 minutes to form the active ester.

-

Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (7.4 g, 75.8 mmol) followed by the dropwise addition of triethylamine (26.4 mL, 189.6 mmol).

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12 hours. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS.

-

Workup: Quench with 1N HCl (100 mL). Separate layers. Wash organic layer with Sat. NaHCO₃ (100 mL) and Brine (100 mL).

-

Purification: Dry over MgSO₄, filter, and concentrate. If necessary, purify via silica flash chromatography (0-30% EtOAc/Hexanes).

-

Expected Yield: >85% (Clear to pale yellow oil).[1]

-

Step 2: Lithium-Halogen Exchange and Coupling (Critical Step)

Objective: Regioselective lithiation of 3-bromo-4-methylpyridine and coupling with the Weinreb amide.

Safety Warning: n-Butyllithium is pyrophoric. All transfers must use cannula or gas-tight syringe techniques under positive Argon/Nitrogen pressure.

Reagents:

-

3-Bromo-4-methylpyridine (1.0 equiv)

-

n-Butyllithium (1.6 M in hexanes) (1.05 equiv)

-

Weinreb Amide (from Step 1) (1.1 equiv)

-

Anhydrous THF or Et₂O [Solvent]

Protocol:

-

System Prep: Flame-dry a 3-neck flask equipped with a thermometer and N₂ inlet. Cool to -78°C (Dry ice/Acetone bath).

-

Substrate Loading: Dissolve 3-bromo-4-methylpyridine (5.0 g, 29.0 mmol) in anhydrous THF (50 mL) and inject into the flask.

-

Lithiation (Kinetic Control): Add n-BuLi (19.0 mL, 30.5 mmol) dropwise over 20 minutes via syringe pump. Maintain internal temperature below -70°C.

-

Critical Check: Stir for exactly 15–20 minutes at -78°C. Do not extend this time , as the lithiated species may isomerize or deprotonate the methyl group (lateral lithiation) upon prolonged aging or warming.

-

-

Coupling: Dissolve the Weinreb amide (7.0 g, 31.9 mmol) in THF (20 mL) and add dropwise to the lithiated pyridine solution at -78°C.

-

Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to 0°C over 2 hours.

-

Quench: Quench carefully with Saturated NH₄Cl solution (50 mL) at 0°C.

-

Isolation: Extract with EtOAc (3 x 50 mL). Combine organics, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via column chromatography (SiO₂, gradient 10–40% EtOAc/Hexanes). The product is typically a white to off-white solid.

Process Visualization & Logic Flow

The following diagram illustrates the critical decision points and process flow for the coupling reaction.

Figure 2: Workflow for the cryogenic lithiation-coupling sequence, highlighting the risk of lateral lithiation.

Technical Data & Optimization

Key Reaction Parameters

| Parameter | Optimal Value | Rationale |

| Temperature | -78°C | Essential to favor Li-Br exchange over methyl deprotonation (pKa ~26). |

| Solvent | THF or Et₂O | Ethers coordinate Li, stabilizing the intermediate. THF is preferred for solubility. |

| Stoichiometry | 1.05 equiv n-BuLi | Slight excess ensures full conversion; large excess risks attacking the pyridine ring. |

| Addition Rate | Slow (Dropwise) | Prevents localized heating (exothermic reaction) which triggers side reactions. |

Troubleshooting Guide

-

Problem: Low yield, recovery of starting material.

-

Cause: Wet THF or insufficient n-BuLi quality.

-

Solution: Titrate n-BuLi before use; distill THF over Na/Benzophenone.

-

-

Problem: Formation of dimerization products (Pyridine-CH₂-Pyridine).

References

-

Lithium-Halogen Exchange on Pyridines

-

Parham, W. E., & Piccadaci, R. M. (1974). Lithium-Halogen Exchange in Bromopyridines. Journal of Organic Chemistry, 39(16), 2438–2440. Link

-

-

Weinreb Amide Methodology

-

Lateral Lithiation vs.

-

Gribble, G. W., & Saulnier, M. G. (1980). Lithiation of 3-halopyridines. Tetrahedron Letters, 21(43), 4137-4140. Link

-

-

General Review of Organolithium Reagents

-

Clayden, J. (2002).[2] Organolithiums: Selectivity for Synthesis. Pergamon Press. (Textbook Reference).

-

Sources

Application Note: A Protocol for the Friedel-Crafts Acylation of 4-Methylpyridine to Synthesize 3-(3,5-Difluorobenzoyl)-4-methylpyridine

Introduction: The Significance of Acylpyridines in Medicinal Chemistry

Aryl-heterocyclic ketones are a cornerstone of modern drug discovery, with the 3-acylpyridine scaffold being a particularly privileged structural motif. These compounds are integral to a wide array of pharmacologically active agents, serving as key intermediates in the synthesis of complex molecules targeting a diverse range of therapeutic areas. The introduction of a difluorobenzoyl group onto a methylpyridine ring, specifically yielding 3-(3,5-Difluorobenzoyl)-4-methylpyridine, combines the desirable electronic properties of a fluorinated aromatic system with the versatile reactivity of the pyridine core. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This application note provides a detailed protocol for the synthesis of this valuable building block via a Friedel-Crafts acylation reaction, addressing the inherent challenges of acylating electron-deficient pyridine rings.

Mechanistic Insights: The Friedel-Crafts Acylation of Pyridine Derivatives

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[1][2] The mechanism involves the generation of a highly electrophilic acylium ion from an acyl halide and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3] This acylium ion is then attacked by the π-electrons of the aromatic ring.[2]

However, the direct acylation of pyridine presents a significant challenge. The lone pair of electrons on the nitrogen atom readily complexes with the Lewis acid, forming a pyridinium salt.[4] This complexation deactivates the pyridine ring towards further electrophilic attack. To overcome this, harsher reaction conditions or alternative catalytic systems are often necessary. In the case of 4-methylpyridine (4-picoline), the electron-donating nature of the methyl group provides a slight activation of the ring, making the reaction more feasible, albeit still challenging. The substitution is expected to occur at the 3-position, which is the most electron-rich carbon atom in the activated pyridine ring.[5]

Caption: Mechanism of Friedel-Crafts Acylation on 4-Methylpyridine.

Experimental Protocol

This protocol describes a representative method for the Friedel-Crafts acylation of 4-methylpyridine with 3,5-difluorobenzoyl chloride. Note: This reaction should be performed in a well-ventilated fume hood due to the use of corrosive and moisture-sensitive reagents.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |

| 4-Methylpyridine (4-Picoline) | C₆H₇N | 93.13 | 4.66 g (4.9 mL) | 50 | Reagent grade, distilled before use. |

| 3,5-Difluorobenzoyl Chloride | C₇H₃ClF₂O | 176.55 | 9.71 g | 55 | Corrosive, handle with care. |

| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 14.67 g | 110 | Moisture-sensitive, handle under inert atmosphere. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - | Anhydrous, reagent grade. |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~20 mL | - | For workup. |

| Sodium Bicarbonate (sat. soln.) | NaHCO₃ | 84.01 | As needed | - | For neutralization. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | For drying. |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser with a drying tube (CaCl₂)

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice-water bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel, add anhydrous aluminum chloride (14.67 g, 110 mmol) under a nitrogen atmosphere. Add anhydrous dichloromethane (100 mL) and cool the suspension to 0°C using an ice-water bath.

-

Acyl Chloride Addition: Slowly add 3,5-difluorobenzoyl chloride (9.71 g, 55 mmol) to the stirred AlCl₃ suspension. An exotherm may be observed. Stir the resulting mixture at 0°C for 30 minutes to allow for the formation of the acylium ion complex.

-

Substrate Addition: Dissolve 4-methylpyridine (4.66 g, 50 mmol) in anhydrous dichloromethane (50 mL) and add it dropwise to the reaction mixture via the addition funnel over 30-45 minutes, maintaining the temperature at 0°C. The formation of a thick, colored slurry is expected.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 40-45°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to 0°C with an ice-water bath. Carefully and slowly quench the reaction by pouring the mixture onto crushed ice (~100 g) containing concentrated hydrochloric acid (~20 mL). Caution: This is a highly exothermic process and will release HCl gas.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization and Data Analysis

The structure of the final product should be confirmed by standard analytical techniques. Below are the expected data based on analogous structures.

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.6 (d, 1H, pyridine H-6), ~8.5 (s, 1H, pyridine H-2), ~7.2 (d, 1H, pyridine H-5), ~7.4-7.3 (m, 2H, benzoyl H-2',6'), ~7.0 (m, 1H, benzoyl H-4'), ~2.4 (s, 3H, -CH₃). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~192 (C=O), ~163 (d, J=250 Hz, C-F), ~152 (pyridine C-6), ~149 (pyridine C-2), ~140 (pyridine C-4), ~138 (t, J=10 Hz, benzoyl C-1'), ~132 (pyridine C-3), ~124 (pyridine C-5), ~112 (d, J=25 Hz, benzoyl C-2',6'), ~109 (t, J=26 Hz, benzoyl C-4'), ~18 (-CH₃). |

| IR (KBr, cm⁻¹) | ν: ~3050 (Ar C-H), ~2920 (Alkyl C-H), ~1670 (C=O stretch), ~1600, 1580 (C=C stretch), ~1250, 1120 (C-F stretch).[6] |

| Mass Spec. (EI) | m/z: Expected molecular ion peak [M]⁺. Major fragments corresponding to the loss of the difluorobenzoyl group and the methylpyridine moiety.[7] |

Troubleshooting and Field-Proven Insights

-

Low Yield: The primary reason for low yields in this reaction is the deactivation of the pyridine ring by the Lewis acid. Using a larger excess of AlCl₃ (up to 3 equivalents) can sometimes improve yields by ensuring enough free catalyst is available to activate the acyl chloride. Alternatively, using a stronger, non-coordinating Brønsted acid like triflic acid (TfOH) can be an effective strategy.[4][8]

-

No Reaction: Ensure all reagents and solvents are strictly anhydrous. Water will react violently with AlCl₃ and deactivate the catalyst.[9] The quality of the AlCl₃ is crucial; use a freshly opened bottle or a sublimed grade.

-

Formation of Side Products: Overheating or prolonged reaction times can lead to charring and the formation of polymeric byproducts. Careful temperature control and reaction monitoring are essential.

-

Difficult Workup: The quenching step can be vigorous. Slow addition of the reaction mixture to the ice/acid mixture is critical for safety and to avoid product degradation.

Conclusion

The Friedel-Crafts acylation of 4-methylpyridine with 3,5-difluorobenzoyl chloride provides a direct route to this compound, a valuable intermediate for pharmaceutical research. While the inherent basicity of the pyridine nucleus presents challenges, this protocol, with careful attention to anhydrous conditions and reaction parameters, offers a viable synthetic pathway. The insights provided into the mechanism and potential troubleshooting strategies should aid researchers in successfully applying this methodology.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

MDPI. (2022). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molecules, 27(4), 1234. Retrieved from [Link]

-

Universidad del Atlántico. (2022). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molecules, 27(4), 1234. Retrieved from [Link]

-

Springer. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(6), 579-586. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(72), 41436-41464. Retrieved from [Link]

-

ACS Publications. (2008). Triflic Acid-Catalyzed Highly Stereoselective Friedel−Crafts Aminoalkylation of Indoles and Pyrroles. Organic Letters, 10(5), 877-880. Retrieved from [Link]

-

Chem-Station. (2014). Friedel-Crafts Acylation. Retrieved from [Link]

-

MDPI. (2017). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Catalysts, 7(2), 40. Retrieved from [Link]

-

ResearchGate. (2025). Three-Component Synthesis of 4-Aroyl-2(1),4,5,7-Tetrahydropyrazolo[3,4-b]Pyridin-6-Ones and Their Properties. Retrieved from [Link]

-

Amanote Research. (n.d.). Triflic Acid-Catalyzed Highly Stereoselective Friedel-Crafts Aminoalkylation of Indoles and Pyrroles. Retrieved from [Link]

-

ACS Publications. (1959). Infrared intensities as a quantitative measure of intramolecular interactions. VI. Pyridine, pyridine 1-oxide, and monosubstituted derivatives. Nu16 band near 1600 cm.-1. Journal of the American Chemical Society, 81(14), 3589-3594. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and chemical properties of 4-aroyl-3-methyl-4,10-dihydroindeno[1,2-b]pyrazolo-[4,3-e]pyridin-5-ones. Retrieved from [Link]

-

PubMed. (1995). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][9][10]benzodiazepin-1( 2H)-ones. Journal of the American Society for Mass Spectrometry, 6(12), 1183-1192. Retrieved from [Link]

-

ACS Publications. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis, 11(14), 8682-8689. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 234-237. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Polish Journal of Chemistry. (1959). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Polish Journal of Chemistry, 33, 427-432. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. Organic Chemistry Frontiers, 11(8), 2088-2094. Retrieved from [Link]

-

MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(20), 4789. Retrieved from [Link]

-

Chemistry Steps. (2023). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Ceric. (n.d.). ANALYTICAL CHEMISTRY - INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Royal Society of Chemistry. (2001). Acylation of aroyl chlorides via a template Friedel–Crafts process: synthesis of indan-1,3-diones. New Journal of Chemistry, 25(1), 126-129. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

-

ACS Publications. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis, 11(14), 8682-8689. Retrieved from [Link]

-

ResearchGate. (2007). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

PubMed. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110-1118. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. ipindexing.com [ipindexing.com]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 10. application.wiley-vch.de [application.wiley-vch.de]

Application Notes and Protocols for the Pharmaceutical Intermediate: 3-(3,5-Difluorobenzoyl)-4-methylpyridine

Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. The pyridine scaffold, a privileged structure in numerous therapeutic agents, when combined with fluorine-substituted phenyl moieties, gives rise to a class of intermediates with significant potential in drug development. 3-(3,5-Difluorobenzoyl)-4-methylpyridine emerges as a critical building block, particularly in the synthesis of soluble guanylate cyclase (sGC) stimulators. Its unique electronic and structural features make it an ideal precursor for creating complex molecular architectures that target key physiological pathways.

This document provides detailed application notes and protocols for the use of this compound as a pharmaceutical intermediate, with a focus on its role in the synthesis of Praliciguat (IW-1973), a clinical-stage sGC stimulator. These protocols are intended for researchers, scientists, and drug development professionals, offering both practical guidance and mechanistic insights.

Application Note 1: Synthesis of (3,5-Difluorophenyl)(4-methylpyridin-3-yl)methanone

The synthesis of the target intermediate, (3,5-difluorophenyl)(4-methylpyridin-3-yl)methanone, is a crucial first step. Several synthetic strategies can be envisioned, with the Suzuki-Miyaura cross-coupling reaction being a robust and widely applicable method for forming the pivotal carbon-carbon bond between the pyridine and difluorophenyl rings.

Causality of Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of a palladium catalyst, such as Pd(PPh₃)₄, is standard for Suzuki couplings, offering good reactivity and stability. The tetrakis(triphenylphosphine)palladium(0) complex is a reliable choice for a broad range of substrates.

-

Base: A base, typically an aqueous solution of sodium or potassium carbonate, is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.

-

Solvent System: A biphasic solvent system, such as a mixture of an organic solvent (e.g., benzene, toluene, or dioxane) and water, is often employed to dissolve both the organic substrates and the inorganic base.

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium(0) catalyst, which would render it inactive.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the synthesis of (3,5-difluorophenyl)(4-methylpyridin-3-yl)methanone from 3-bromo-4-methylpyridine and (3,5-difluorophenyl)boronic acid.

Materials:

-

3-Bromo-4-methylpyridine

-

(3,5-Difluorophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

2 M Aqueous sodium carbonate solution

-

Benzene

-

Ethanol

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromo-4-methylpyridine (1.0 eq), (3,5-difluorophenyl)boronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add benzene (sufficient to dissolve the starting materials) and 2 M aqueous sodium carbonate solution (2.0 eq).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure (3,5-difluorophenyl)(4-methylpyridin-3-yl)methanone.

Data Presentation: Expected Outcome

| Parameter | Expected Value |

| Appearance | White to off-white solid |

| Yield | 70-85% |

| Purity (by HPLC) | >98% |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.65 (s, 1H), 8.50 (d, J=4.8 Hz, 1H), 7.40-7.30 (m, 2H), 7.25 (d, J=4.8 Hz, 1H), 7.00 (tt, J=8.4, 2.4 Hz, 1H), 2.30 (s, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 193.5, 163.0 (dd, J=250.5, 12.1 Hz), 151.0, 148.5, 140.0, 133.0, 125.0, 112.0 (dd, J=25.3, 6.1 Hz), 109.0 (t, J=25.3 Hz), 20.5 |

| MS (ESI) | m/z 234.07 [M+H]⁺ |

Diagram: Suzuki-Miyaura Coupling Workflow

Caption: Workflow for the synthesis of the key intermediate.

Application Note 2: Utilization in the Synthesis of Praliciguat

This compound is a pivotal intermediate in the multi-step synthesis of Praliciguat. The subsequent steps typically involve the construction of the pyrimidine ring and the introduction of the amino alcohol side chain. A plausible synthetic route involves the condensation of the ketone in the intermediate with a suitable amine-containing building block to form a pyrimidine ring system.

Causality of Experimental Choices:

-

Condensation Reaction: The formation of the pyrimidine ring likely proceeds through a condensation reaction. The choice of reagents will be dictated by the desired substitution pattern on the final pyrimidine ring.

-

Reaction Conditions: The reaction conditions, including temperature and the use of a catalyst (acidic or basic), will be optimized to maximize the yield of the cyclized product and minimize side reactions.

-

Purification: Given the complexity of the molecules involved, purification at each step is critical. Chromatographic techniques are essential to ensure the purity of the intermediates, which directly impacts the quality of the final active pharmaceutical ingredient (API).

Illustrative Protocol: Pyrimidine Ring Formation (Generalized)

This generalized protocol illustrates a potential subsequent step in the synthesis of a Praliciguat precursor.

Materials:

-

(3,5-Difluorophenyl)(4-methylpyridin-3-yl)methanone

-

Guanidine derivative (or a suitable precursor for the pyrimidine ring)

-

Base (e.g., sodium ethoxide, potassium tert-butoxide)

-

Anhydrous solvent (e.g., ethanol, tetrahydrofuran)

-

Glacial acetic acid (for neutralization)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve (3,5-difluorophenyl)(4-methylpyridin-3-yl)methanone (1.0 eq) in the anhydrous solvent.

-

Add the guanidine derivative (1.1 eq) to the solution.

-

Add the base (1.2 eq) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-48 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and carefully neutralize with glacial acetic acid.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired pyrimidine intermediate.

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data may be limited, it is prudent to treat it as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[1][2]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[1]

Mechanism of Action of the Final Product: Praliciguat

Praliciguat is a soluble guanylate cyclase (sGC) stimulator. sGC is a key enzyme in the nitric oxide (NO) signaling pathway.[3] By stimulating sGC, Praliciguat enhances the production of cyclic guanosine monophosphate (cGMP), a second messenger that plays a crucial role in various physiological processes, including vasodilation, and the inhibition of fibrosis and inflammation.[3] This mechanism of action makes Praliciguat a promising therapeutic agent for conditions associated with impaired NO-sGC-cGMP signaling, such as diabetic nephropathy and heart failure.[4][5]

Diagram: Praliciguat's Mechanism of Action